molecular formula C18H12F2N2O4 B2835238 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide CAS No. 1211089-29-0

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2835238
CAS No.: 1211089-29-0
M. Wt: 358.301
InChI Key: MOTHNKIYCRVLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide (CAS 1211089-29-0) is a synthetic heterocyclic compound with a molecular formula of C18H12F2N2O4 and a molecular weight of 358.3 g/mol . This complex molecule is built around a central 3-methylisoxazole core, which is substituted at the 5-position with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and at the 3-position with a 2,6-difluorobenzamide group via a methylene linker . The benzo[d][1,3]dioxole and isoxazole rings are privileged structures in medicinal chemistry, frequently found in compounds investigated for their biological activity . The presence of the 2,6-difluorobenzamide moiety is a significant feature, as fluorinated benzamides are common pharmacophores that can influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . While the specific biological data for this compound is not publicly available, its structural features suggest potential as a key intermediate or lead compound in pharmaceutical research. Compounds containing the isoxazole scaffold have been reported in scientific literature as inhibitors of various biological targets, such as Hypoxia-Inducible Factor (HIF-1α), which plays a critical role in tumor progression and is a target in anticancer drug discovery . Similarly, benzo[d]isoxazole derivatives have been developed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic regulator involved in acute myeloid leukemia and other cancers . The structural complexity of this molecule makes it a valuable candidate for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the development of new agents for inflammation, immune-related disorders, and oncology . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTHNKIYCRVLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Formation of the Difluorobenzamide Group: The difluorobenzamide moiety is typically introduced via an amidation reaction, where a difluorobenzoic acid derivative reacts with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-efficiency and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to minimize environmental impact and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an anticancer agent. Its structure suggests it could interact with biological targets such as enzymes or receptors involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical for cancer cell survival and proliferation. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins, while the isoxazole ring could interact with active sites, disrupting normal cellular functions and leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis, physicochemical properties, and functional attributes.

Structural Analogues with Benzo[d][1,3]dioxol-5-yl Groups

  • (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a)

    • Key Features : Contains a conjugated dienamide chain and a triazole substituent.
    • Synthesis : Achieved in 85.7% yield via condensation reactions, with FTIR confirming carbonyl (1,694 cm⁻¹) and methylene dioxyl (2,911 cm⁻¹) groups .
    • Comparison : The absence of an isoxazole ring and difluorobenzamide in 5a highlights the target compound’s unique hybrid structure, which may enhance steric bulk and electronic effects.
  • (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) Key Features: Features a penta-2,4-dienamide backbone and methylthio-phenyl substituent. Synthesis: Lower yield (13.7%) due to complex substitution patterns . Comparison: The target compound’s isoxazole-methyl group may improve metabolic stability compared to D14’s labile dienamide chain.

Difluorobenzamide Derivatives

  • N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Key Features: A commercial insect growth regulator with a 2,6-difluorobenzamide core. Function: Inhibits chitin synthesis in pests . Comparison: The target compound’s benzo[d][1,3]dioxol-5-yl-isoxazole group may offer enhanced target specificity compared to diflubenzuron’s simpler urea linkage.
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

    • Key Features : Combines a thiazole ring with difluorobenzamide.
    • Synthesis : Prepared via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
    • Crystallography : Exhibits intermolecular hydrogen bonds (N–H···N), enhancing crystal packing stability .
    • Comparison : The target compound’s isoxazole ring may confer distinct electronic properties versus the thiazole in this analog.

Isoxazole-Containing Compounds

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
    • Key Features : Integrates isoxazole and thiadiazole rings.
    • Synthesis : 70% yield via hydroxylamine hydrochloride-mediated cyclization .
    • Spectroscopy : ^1H-NMR signals at δ 7.95–8.13 ppm confirm isoxazole protons .
    • Comparison : The target compound’s methylene bridge may reduce steric hindrance compared to compound 6’s rigid thiadiazole scaffold.

Physicochemical and Spectral Data Comparison

Compound Melting Point (°C) Yield (%) Key Spectral Data
Target Compound (Hypothetical) N/A N/A Expected IR: ~1,650 cm⁻¹ (C=O), ~1,600 cm⁻¹ (C=C). NMR: δ 7.3–8.1 ppm (aromatic H).
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-5a 230–231 85.7 IR: 1,694 cm⁻¹ (C=O), 2,911 cm⁻¹ (O–CH₂–O)
D14 208.9–211.3 13.7 ^1H-NMR: δ 7.4–8.3 ppm (aromatic H)
N-(5-Chloro-thiazol-2-yl)-...benzamide N/A N/A IR: 1,650 cm⁻¹ (C=O); Crystallographic H-bonds
Diflubenzuron N/A N/A MS: m/z 310 (M⁺)

Functional Implications

  • Bioactivity : The benzo[d][1,3]dioxol-5-yl group is associated with enzyme inhibition (e.g., PFOR in ), while difluorobenzamide derivatives often exhibit pesticidal activity . The target compound’s hybrid structure may synergize these effects.
  • Synthetic Efficiency : Yields for related compounds vary widely (13.7–90%), influenced by substituent complexity. The target compound’s synthesis may require optimized conditions to balance steric and electronic factors .

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, contributing to its biological properties. The molecular formula is C16H15F2N2O3C_{16}H_{15}F_2N_2O_3, and its molecular weight is approximately 328.30 g/mol.

PropertyValue
Molecular FormulaC16H15F2N2O3C_{16}H_{15}F_2N_2O_3
Molecular Weight328.30 g/mol
CAS Number1236270-17-9

Target Interaction

The primary mechanism of action for this compound involves interactions with microtubules and their constituent protein tubulin . The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structures, leading to significant effects on cell division and growth inhibition in cancer cells.

Cell Cycle Effects

Research indicates that this compound causes cell cycle arrest at the S phase , disrupting normal cellular proliferation. This effect has been observed in various human cancer cell lines, suggesting its potential as an anti-cancer agent.

Antitumor Efficacy

The compound has demonstrated potent growth inhibition against several cancer cell lines. For instance:

  • Cell Lines Tested : Various human cancer cell lines including breast, lung, and colon cancer cells.
  • Inhibition Rates : IC50 values (the concentration required to inhibit 50% of cell growth) vary significantly depending on the cell type but generally indicate strong efficacy.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies showed that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM.
  • Study on Lung Cancer Cells : Similar studies indicated that the compound reduced the viability of A549 lung cancer cells with an IC50 value around 8 µM.

These findings suggest that the compound could be further developed into a therapeutic agent for treating various cancers.

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

Recent evaluations revealed:

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis0.25 - 1 µg/mL
Staphylococcus aureus<10 µg/mL

These results suggest that the compound acts as an effective inhibitor of bacterial growth, making it a candidate for further investigation in antimicrobial therapies .

Q & A

Q. Optimization :

  • Catalyst Screening : High-throughput screening (HTS) of catalysts (e.g., Pd/C, CuI) to improve coupling efficiency .
  • Reaction Monitoring : TLC and HPLC to track intermediates and adjust reaction time/temperature .

What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Basic Research Question
Essential characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole ring and benzamide linkage. Key signals:
    • Isoxazole C-H (~δ 6.5–7.0 ppm, singlet) .
    • Benzodioxole protons (δ 5.9–6.1 ppm, doublets) .
  • Mass Spectrometry (MS) : ESI-MS or APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

Q. Data Interpretation :

  • Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in overlapping signals .

How can researchers design experiments to evaluate the biological activity of this compound?

Advanced Research Question
Experimental Design :

  • In Vitro Assays :
    • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with dose-response curves (ED₅₀ calculation) .
    • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition Studies : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to elucidate mechanisms .

Q. Controls :

  • Use structurally related analogs (e.g., diflubenzuron ) as negative controls to isolate activity specific to the benzodioxole-isoxazole scaffold.

How should contradictory data in structure-activity relationship (SAR) studies be resolved?

Advanced Research Question
Contradiction Analysis :

  • Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS regression) to distinguish noise from true SAR trends .
  • Molecular Modeling : Dock the compound into target proteins (e.g., GABA receptors ) using Schrödinger Suite or AutoDock to identify critical binding interactions. Compare results with inactive analogs to resolve discrepancies .

Case Example :
If one study reports anticonvulsant activity while another does not, assess differences in assay conditions (e.g., animal strain, dosing regimen) or purity of synthesized batches .

What strategies are effective for troubleshooting low yields in the final coupling step?

Advanced Research Question
Common Issues :

  • Steric Hindrance : Bulky substituents on the benzodioxole ring may impede coupling. Use microwave-assisted synthesis to enhance reactivity .
  • Byproduct Formation : Monitor for N-acylation byproducts via LC-MS. Introduce protecting groups (e.g., Fmoc) on reactive amines during intermediate steps .

Q. Solutions :

  • Solvent Optimization : Switch from DMF to THF or DCE to reduce side reactions .
  • Catalytic Systems : Test Pd(PPh₃)₄ or NiCl₂/Zn for cross-coupling efficiency .

How can researchers elucidate the mechanism of action (MOA) of this compound?

Advanced Research Question
Methodological Framework :

  • Biochemical Profiling :
    • Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding proteins .
    • Metabolomics : LC-MS-based analysis to track changes in cellular metabolites (e.g., GABA levels in anticonvulsant studies) .
  • Gene Expression Analysis : RNA-seq or qPCR to assess modulation of pathways (e.g., apoptosis genes in cancer cells) .

Case Study :
For anticonvulsant activity, correlate in vivo efficacy with GABAₐ receptor binding affinity using radioligand displacement assays (³H-flumazenil) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.